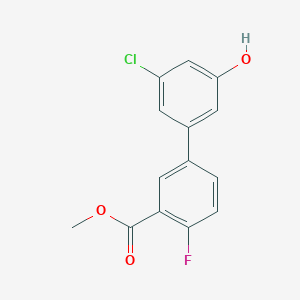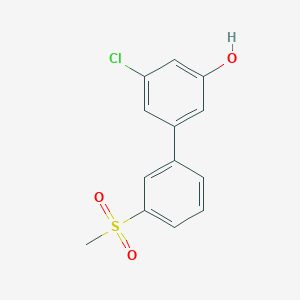
2-Chloro-4-(4-trifluoromethoxyphenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4-(4-trifluoromethoxyphenyl)phenol (95%) is an organic compound belonging to the class of phenols. It is a colorless solid with a molecular weight of 248.5 g/mol and a melting point of 48-50 °C. It is soluble in organic solvents such as ethanol, methanol, and acetone, and is insoluble in water. It is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Mécanisme D'action
2-Chloro-4-(4-trifluoromethoxyphenyl)phenol (95%) is a nucleophilic reagent, meaning that it can react with other molecules to form a new compound. This reaction is known as a substitution reaction, in which the phenol molecule replaces an atom or group of atoms in the other molecule. This reaction is often used in the synthesis of organic compounds, as it can be used to introduce new functional groups into molecules.
Biochemical and Physiological Effects
2-Chloro-4-(4-trifluoromethoxyphenyl)phenol (95%) is not known to have any direct biochemical or physiological effects. However, it can be used in the synthesis of various pharmaceuticals and agrochemicals, which can have a variety of biochemical and physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
2-Chloro-4-(4-trifluoromethoxyphenyl)phenol (95%) has several advantages for use in lab experiments. It is a relatively inexpensive reagent and is readily available. It is also a relatively stable compound, meaning that it can be stored for long periods of time without significant degradation. Additionally, it is soluble in a variety of organic solvents, making it easy to use in lab experiments.
The main limitation of 2-Chloro-4-(4-trifluoromethoxyphenyl)phenol (95%) is that it is a relatively weak nucleophile, meaning that it may not be suitable for some types of reactions. Additionally, it is not particularly soluble in water, so it may not be suitable for reactions that require aqueous solvents.
Orientations Futures
Future research into 2-Chloro-4-(4-trifluoromethoxyphenyl)phenol (95%) could focus on developing new synthetic methods for its production, as well as exploring new applications for the compound. Additionally, research could be done to investigate the potential of the compound as a starting material for the synthesis of other organic compounds. Finally, research could be done to investigate the potential toxicity of the compound and to develop methods for its safe and efficient disposal.
Méthodes De Synthèse
2-Chloro-4-(4-trifluoromethoxyphenyl)phenol (95%) can be synthesized by a variety of methods, including the Williamson ether synthesis, the Grignard reaction, and the Knoevenagel condensation. The Williamson ether synthesis involves the reaction of a phenol with an alkyl halide in the presence of a base, such as sodium hydroxide or potassium hydroxide. The Grignard reaction involves the reaction of a metal halide and a Grignard reagent, such as magnesium or zinc, to produce an alcohol. The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an amine in the presence of an acid catalyst, such as sulfuric acid.
Applications De Recherche Scientifique
2-Chloro-4-(4-trifluoromethoxyphenyl)phenol (95%) is a useful reagent in the synthesis of various organic compounds. It has been used in the synthesis of various pharmaceuticals, such as antibiotics, antifungals, and anti-inflammatory drugs. It has also been used in the synthesis of agrochemicals, such as herbicides and insecticides. Additionally, it has been used in the synthesis of dyes, fragrances, and other organic compounds.
Propriétés
IUPAC Name |
2-chloro-4-[4-(trifluoromethoxy)phenyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF3O2/c14-11-7-9(3-6-12(11)18)8-1-4-10(5-2-8)19-13(15,16)17/h1-7,18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGCJURVZHYYSDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)O)Cl)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10686152 |
Source


|
| Record name | 3-Chloro-4'-(trifluoromethoxy)[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4'-(trifluoromethoxy)[1,1'-biphenyl]-4-ol | |
CAS RN |
1261574-18-8 |
Source


|
| Record name | 3-Chloro-4'-(trifluoromethoxy)[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-Chloro-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6382006.png)
![2-Chloro-4-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6382014.png)


